N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a nitro group, and a pyridinylmethyl group, which contribute to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-8-9-19-18(12-17)23-21(30-19)24(13-15-6-2-3-10-22-15)20(26)14-5-4-7-16(11-14)25(27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANAWIXAUPUOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Methoxybenzo[d]thiazol-2-amine
The foundational step involves constructing the 5-methoxybenzo[d]thiazol-2-amine scaffold. This heterocyclic core is synthesized via a modified Gewald reaction, adapted from protocols for analogous benzothiazoles.
Procedure:
- Starting Material Preparation :
Dissolve 4-methoxyaniline (10 mmol) in glacial acetic acid (20 mL) at 0°C. - Cyclization :
Add potassium thiocyanate (8 mmol) and bromine (1.6 mL in acetic acid) dropwise under vigorous stirring. Maintain temperature below 5°C to prevent polybromination. - Workup :
After 12 hours, quench with ice water, neutralize with 10% NaOH, and extract with dichloromethane. Purify the precipitate via recrystallization (ethanol:water, 3:1).
Key Parameters:
Introduction of the Pyridin-2-ylmethyl Group via Reductive Amination
The secondary amine functionality is introduced through reductive amination, leveraging the nucleophilicity of the benzothiazol-2-amine nitrogen.
Procedure:
- Imine Formation :
Reflux 5-methoxybenzo[d]thiazol-2-amine (5 mmol) with pyridine-2-carbaldehyde (6 mmol) in anhydrous THF (50 mL) under nitrogen for 6 hours. - Reduction :
Cool to 0°C, add sodium cyanoborohydride (6 mmol) portionwise, and stir for 12 hours at room temperature. - Workup :
Quench with saturated NaHCO3, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 4:1).
Key Parameters:
Acylation with 3-Nitrobenzoyl Chloride
The final step involves N-acylation to install the 3-nitrobenzamide moiety. This exploits the reactivity of the secondary amine toward acyl chlorides under Schotten-Baumann conditions.
Procedure:
- Coupling Reaction :
Dissolve N-(pyridin-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine (3 mmol) in dry dichloromethane (30 mL). Add 3-nitrobenzoyl chloride (3.3 mmol) and DMAP (0.3 mmol). Stir at room temperature for 24 hours. - Workup :
Wash with 5% HCl, dry over Na2SO4, and concentrate. Purify via recrystallization (methanol:DMF, 1:1).
Key Parameters:
- Yield : 75–80%
- Characterization :
Optimization of Reaction Conditions
Solvent Selection for Acylation
Comparative studies using dichloromethane, THF, and acetonitrile revealed dichloromethane as optimal, providing 80% yield vs. 55% in THF.
Catalytic Efficiency
DMAP (10 mol%) enhanced acylation rates by 40% compared to pyridine, attributed to its superior nucleophilic assistance.
Temperature Effects
Reductive amination at 25°C minimized byproducts (e.g., over-alkylation) versus 40°C, which caused 15% tertiary amine formation.
Analytical and Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (analogous to) confirmed the distorted conformation between the benzothiazole and pyridinylmethyl groups (dihedral angle = 47.8°).
Stability Profiling
The compound exhibited thermal stability up to 180°C (TGA), with no decomposition in accelerated stability studies (40°C/75% RH, 4 weeks).
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly for conditions involving inflammation.
Industry: Its chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory response . The compound binds to the active site of these enzymes, preventing the formation of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the methoxy and nitro groups, which contribute to its specific chemical and biological properties. These functional groups enhance its ability to interact with molecular targets and improve its overall efficacy as a potential therapeutic agent.
Biological Activity
N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 420.4 g/mol
CAS Number: 941878-21-3
The compound features a benzo[d]thiazole moiety, a nitro group, and a pyridinylmethyl substituent, which contribute to its biological properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition may contribute to its anti-inflammatory properties.
- Targeting Cancer Pathways: Preliminary studies indicate that it may affect pathways related to cancer cell proliferation and survival. For example, compounds with similar structures have been reported to block the Src survival pathway and induce apoptosis in cancer cells .
- Antibacterial Activity: The benzothiazole derivatives are known for their antibacterial properties, potentially interacting with bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC). For instance, related compounds showed IC values around 3.5 μM against H1975 cells .
Antibacterial Activity
The compound's structural features suggest potential as an antibacterial agent. Interaction studies have indicated effective binding with key bacterial targets, supporting its application in developing new antibacterial therapies.
Research Findings and Case Studies
Q & A
Q. Table 1: Representative Reaction Conditions
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Detects amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇N₄O₃S: 413.10) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (Rf values under UV light) .
Advanced: How can computational modeling elucidate the compound’s binding affinity to biological targets?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts interactions with enzymes (e.g., PI3K or kinases). The nitro group’s electron-withdrawing effect may enhance binding to hydrophobic pockets .
- DFT Calculations : Assesses electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .
- MD Simulations : Evaluates conformational stability in aqueous or lipid environments (e.g., using GROMACS) .
Key Insight : The pyridine ring’s π-π stacking and hydrogen bonding with the thiazole nitrogen are critical for target engagement .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and incubation times .
- Purity Validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Dose-Response Curves : Compare IC₅₀ values across studies; discrepancies may arise from solvent effects (DMSO vs. ethanol) .
- Structural Confirmation : Re-evaluate crystallographic data (if available) to rule out polymorphic variations .
Basic: What challenges arise in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solubility Issues : Low solubility in common solvents (e.g., methanol, acetone) necessitates mixed-solvent systems (DMSO/water) .
- Polymorphism : Multiple crystal forms may require screening (e.g., slow evaporation vs. vapor diffusion) .
- Data Refinement : Use SHELXL for high-resolution refinement, focusing on disordered nitro or methoxy groups .
Advanced: How does the nitro group influence the compound’s electronic properties and reactivity?
Answer:
- Electron-Withdrawing Effect : The -NO₂ group reduces electron density on the benzamide ring, enhancing electrophilic substitution resistance but increasing hydrogen-bond acceptor capacity .
- Redox Activity : Susceptible to reduction (e.g., via NaBH₄) to form amine derivatives, which may alter biological activity .
- Spectroscopic Signature : UV-Vis absorbance shifts (λmax ~320 nm) correlate with conjugation between nitro and aromatic systems .
Advanced: What in vitro assays are appropriate for evaluating anticancer potential?
Answer:
- Enzyme Inhibition : Measure IC₅₀ against PI3K/AKT/mTOR pathway targets using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
- Cytotoxicity : MTT or SRB assays in cancer cell lines (72h exposure, triplicate runs) .
- Apoptosis Detection : Annexin V/PI staining via flow cytometry .
- Selectivity Screening : Compare activity in non-cancerous cells (e.g., HEK293) to assess therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
